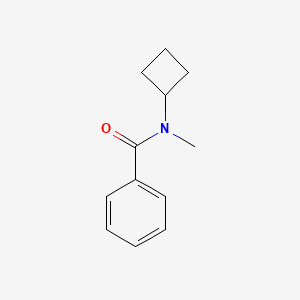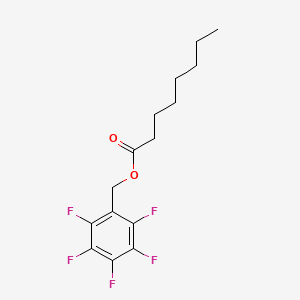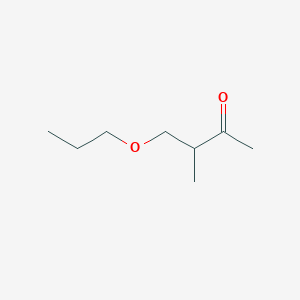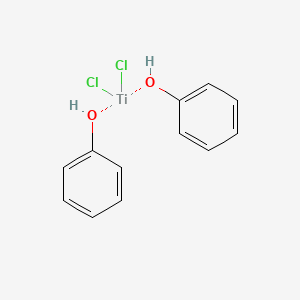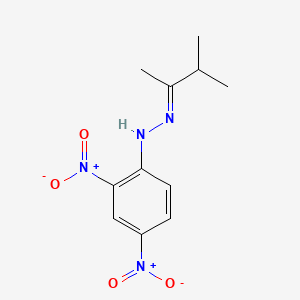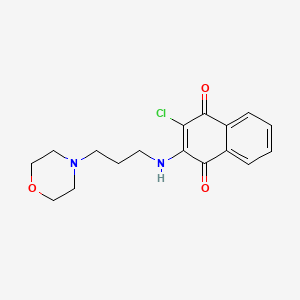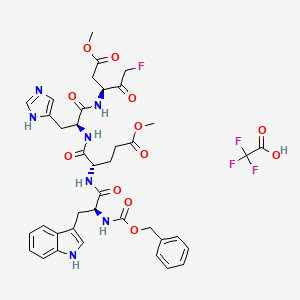
4-Chloro-6-hydroxyhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-hydroxyhexan-3-one: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydroxyhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 6-hydroxyhexan-3-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-hydroxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chloro-6-oxohexanoic acid.
Reduction: Formation of 4-chloro-6-hydroxyhexanol.
Substitution: Formation of 4-amino-6-hydroxyhexan-3-one or 4-thio-6-hydroxyhexan-3-one.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-6-hydroxyhexan-3-one is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential therapeutic agents. Its structural features allow for the exploration of biological activity and interactions with biological targets.
Industry: The compound finds applications in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-hydroxyhexan-3-one depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ketone groups can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxyhexan-3-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
6-Chlorohexan-3-one: Lacks the hydroxy group, reducing its potential for oxidation and reduction reactions.
4-Chloro-3-hexanone: Lacks the hydroxy group, limiting its versatility in chemical transformations.
Uniqueness: 4-Chloro-6-hydroxyhexan-3-one is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and
Propriétés
Formule moléculaire |
C6H11ClO2 |
|---|---|
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
4-chloro-6-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3 |
Clé InChI |
ZFUVOVCVJIAPGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
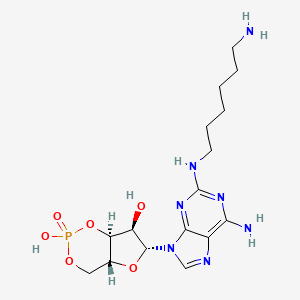
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
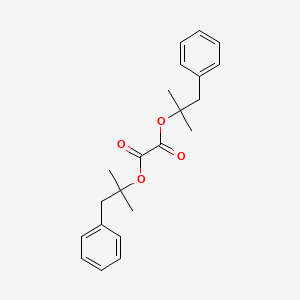
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
